molecular formula C9H4BrIO2 B3033195 6-Bromo-3-iodo-4H-chromen-4-one CAS No. 942474-12-6

6-Bromo-3-iodo-4H-chromen-4-one

Cat. No.: B3033195
CAS No.: 942474-12-6
M. Wt: 350.93 g/mol
InChI Key: JAKJUHSVDDDAAC-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-4H-chromen-4-one is a useful research compound. Its molecular formula is C9H4BrIO2 and its molecular weight is 350.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alzheimer's Disease Research

6-Bromo-3-iodo-4H-chromen-4-one derivatives have shown potential in Alzheimer's disease research. A study by Agbo et al. (2019) found that certain derivatives exhibited significant inhibitory effects against acetylcholinesterase (AChE) activity, comparable to the activity of donepezil, a standard treatment for Alzheimer's. This suggests a potential therapeutic application in managing Alzheimer's disease symptoms (Agbo, Gildenhuys, & Mphahlele, 2019).

Antibacterial Activity

This compound derivatives have also been studied for their antibacterial properties. Abdel-Aziem et al. (2021) synthesized various compounds and found that some showed strong inhibition activity against Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Optoelectronic Sensor Applications

Ibrahim et al. (2016) investigated a compound derived from this compound for its photoconductivity characterization, suggesting its use in optoelectronic sensor applications. The study highlighted the compound's polycrystalline nature and thermal stability, indicating its suitability for use in devices like photodiodes (Ibrahim, Farag, Roushdy, & El-Gohary, 2016).

Synthesis and Kinetics in Drug Development

Asheri et al. (2016) focused on the synthesis and kinetic studies of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, emphasizing its importance in drug development, particularly for anticancer drugs. Their research provides insights into the synthesis process and reaction kinetics, crucial for developing effective pharmaceutical compounds (Asheri, Habibi‐Khorassani, & Shahraki, 2016).

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-4H-chromen-4-one is not explicitly mentioned in the sources I found. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-bromo-3-iodochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrIO2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKJUHSVDDDAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C(=CO2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650183
Record name 6-Bromo-3-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942474-12-6
Record name 6-Bromo-3-iodo-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-3-IODOCHROMONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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